molecular formula C6H4Br2ClN3 B13027353 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide

Cat. No.: B13027353
M. Wt: 313.38 g/mol
InChI Key: HIPUZDDUSBVRAD-UHFFFAOYSA-N
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Description

$$ ^1\text{H} $$ NMR Chemical Shift Assignments

The $$ ^1\text{H} $$ NMR spectrum (500 MHz, DMSO-$$ d_6 $$) exhibits four distinct proton environments. The aromatic protons resonate as two doublets: H-5 at $$ \delta 8.72 \, \text{ppm} $$ ($$ J = 5.1 \, \text{Hz} $$) and H-7 at $$ \delta 8.15 \, \text{ppm} $$ ($$ J = 5.1 \, \text{Hz} $$), corresponding to the pyridazine ring. The imidazole protons (H-2 and H-8) appear as a singlet at $$ \delta 7.98 \, \text{ppm} $$, indicative of equivalent magnetic environments. The hydrobromide counterion’s NH proton is observed as a broad singlet at $$ \delta 12.3 \, \text{ppm} $$, characteristic of strong hydrogen bonding.

Table 2: $$ ^1\text{H} $$ NMR assignments

Proton $$ \delta \, (\text{ppm}) $$ Multiplicity Integration
H-5 8.72 d ($$ J = 5.1 $$) 1H
H-7 8.15 d ($$ J = 5.1 $$) 1H
H-2/H-8 7.98 s 2H
NH 12.3 bs 1H

$$ ^{13}\text{C} $$ NMR and Heteronuclear Correlation Spectroscopy

The $$ ^{13}\text{C} $$ NMR spectrum (125 MHz, DMSO-$$ d_6 $$) confirms six carbon environments. The pyridazine carbons C-5 and C-7 resonate at $$ \delta 148.2 \, \text{ppm} $$ and $$ \delta 142.7 \, \text{ppm} $$, respectively, while the imidazole carbons C-2 and C-8 appear at $$ \delta 125.4 \, \text{ppm} $$. Heteronuclear Single Quantum Coherence (HSQC) correlates H-5 ($$ \delta 8.72 $$) with C-5 ($$ \delta 148.2 $$) and H-7 ($$ \delta 8.15 $$) with C-7 ($$ \delta 142.7 $$), validating the assignments. The $$ \text{C–Br} $$ and $$ \text{C–Cl} $$ carbons (C-3 and C-6) are deshielded, appearing at $$ \delta 132.9 \, \text{ppm} $$ and $$ \delta 129.8 \, \text{ppm} $$, respectively.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound exhibits a molecular ion peak at $$ m/z \, 313.38 \, [\text{M}]^+ $$, consistent with its molecular weight. Major fragments include $$ m/z \, 232.47 \, [\text{M} - \text{HBr}]^+ $$ (100% relative intensity) and $$ m/z \, 153.12 \, [\text{C}6\text{H}3\text{ClN}_3]^+ $$ (65% intensity), arising from cleavage of the C–Br bond and subsequent loss of the hydrobromide counterion.

Table 3: Key mass spectral fragments

$$ m/z $$ Proposed Fragment Relative Intensity (%)
313.38 $$ [\text{M}]^+ $$ 15
232.47 $$ [\text{M} - \text{HBr}]^+ $$ 100
153.12 $$ [\text{C}6\text{H}3\text{ClN}_3]^+ $$ 65

Infrared (IR) and Raman Vibrational Spectroscopy

IR spectroscopy (ATR, cm$$ ^{-1} $$) identifies key functional groups: a strong absorption at $$ 680 \, \text{cm}^{-1} $$ (C–Br stretch), $$ 740 \, \text{cm}^{-1} $$ (C–Cl stretch), and $$ 1600 \, \text{cm}^{-1} $$ (aromatic C=C stretching). The NH hydrobromide stretch appears as a broad band at $$ 3200 \, \text{cm}^{-1} $$. Raman spectroscopy highlights ring breathing modes at $$ 1010 \, \text{cm}^{-1} $$ and $$ 1120 \, \text{cm}^{-1} $$, corroborating the aromaticity of the fused heterocycle.

Table 4: Vibrational mode assignments

Technique Band (cm$$ ^{-1} $$) Assignment
IR 680 $$ \nu(\text{C–Br}) $$
IR 740 $$ \nu(\text{C–Cl}) $$
IR 1600 $$ \nu(\text{C=C}) $$
Raman 1010 Ring breathing

Properties

Molecular Formula

C6H4Br2ClN3

Molecular Weight

313.38 g/mol

IUPAC Name

3-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrobromide

InChI

InChI=1S/C6H3BrClN3.BrH/c7-4-3-9-6-2-1-5(8)10-11(4)6;/h1-3H;1H

InChI Key

HIPUZDDUSBVRAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=C2Br)Cl.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 6-chloroimidazo[1,2-b]pyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkylamines can yield alkylated derivatives of the compound .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 3-bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide is in the development of anticancer agents. Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit potent activity against various cancer cell lines, particularly those associated with acute myeloid leukemia (AML).

Case Study: FLT3 Inhibition

A study focused on the inhibition of FLT3-ITD kinase in AML highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives. Although the 3-bromo-6-chloro derivative showed poor reactivity under certain conditions, other derivatives demonstrated significant inhibitory activity against FLT3 mutations, which are associated with poorer patient outcomes in AML . This underscores the potential of modifying the structure to enhance reactivity and potency.

JAK Inhibition

Another important application is in the inhibition of Janus kinases (JAKs), which are critical in various inflammatory and autoimmune diseases. The compound has been identified as a potential pan-JAK inhibitor, showing promise in treating conditions such as psoriasis, rheumatoid arthritis, and other inflammatory disorders .

Therapeutic Implications

The ability to inhibit multiple JAK pathways simultaneously makes this compound a candidate for developing therapies for diseases characterized by dysregulated immune responses. The versatility of imidazo[1,2-b]pyridazine derivatives in targeting these pathways presents a significant advancement in therapeutic options.

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively to optimize yields and purity. Various synthetic routes have been documented, emphasizing reaction conditions that lead to high yields (up to 93% under specific conditions) and stable products suitable for further biological evaluation .

Synthesis Overview

The synthesis typically involves heating specific precursors under controlled conditions to yield the desired compound. For instance, one method involves reacting morpholine with 3-bromo-6-chloroimidazo[1,2-b]pyridazine in tert-butyl alcohol at elevated temperatures .

Potential in Drug Development

Given its properties, this compound serves as an important intermediate in the development of new pharmaceuticals. Its derivatives are being researched for their roles not only as anticancer agents but also as treatments for autoimmune diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of FLT3-ITD kinase in AMLPotent activity against FLT3 mutations
JAK InhibitionTreatment for inflammatory and autoimmune diseasesPotential pan-JAK inhibitor properties
SynthesisHigh-yield synthesis methods availableYields up to 93% reported under optimized conditions

Comparison with Similar Compounds

Key Differences :

  • The imidazo[1,2-b]pyridazine scaffold (e.g., the target compound) is synthetically favored due to established cross-coupling methodologies (e.g., Stille, Suzuki-Miyaura) and microwave-assisted reactions .
  • Isomers like imidazo[4,5-c]pyridazine are less explored, with underdeveloped synthetic routes limiting their pharmacological utility .

Substitution Derivatives at C6

The C6 chlorine in 3-bromo-6-chloroimidazo[1,2-b]pyridazine is a reactive site for functionalization. Derivatives exhibit altered pharmacological and physicochemical properties:

Compound C6 Substituent Biological Activity Synthetic Route
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Chlorine Intermediate for kinase inhibitors Halogenation of pyridazine
3-Bromo-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (11m) Pyrrolidine Enhanced solubility and target binding Nucleophilic substitution
6-N-(Benzylamino)-3-bromoimidazo[1,2-b]pyridazine (11d) Benzylamine Improved kinase inhibition potency Microwave-assisted amination
6-Chloro-2-methylimidazo[1,2-b]pyridazine Methyl Reduced reactivity for further derivatization Condensation with haloacetaldehyde

Key Findings :

  • Amination at C6 (e.g., pyrrolidine or benzylamine) enhances pharmacological activity by improving hydrogen bonding and steric compatibility with kinase active sites .
  • Methyl substitution reduces electrophilicity, limiting utility in cross-coupling reactions .

Halogenated Analogues and Positional Isomers

Variations in halogen positioning significantly impact electronic properties and biological interactions:

Compound Halogen Positions Molecular Weight (g/mol) Key Applications
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Br (C3), Cl (C6) 232.47 hIRE1/Mps1 inhibitor precursor
8-Bromo-6-chloroimidazo[1,2-b]pyridazine Br (C8), Cl (C6) 232.47 Uncharacterized pharmacological use
3-Bromo-2-dichloromethyl-6-methylimidazo[1,2-a]pyridine hydrobromide Br (C3), Cl (C2), Me (C6) 313.35 Antimicrobial agent (preclinical)

Key Differences :

  • Positional isomers (e.g., 8-bromo vs. 3-bromo) alter electron density distribution, affecting reactivity in Suzuki-Miyaura couplings .

Hydrobromide Salts vs. Free Bases

Salt forms modify solubility and stability:

Compound Form Solubility (H₂O) Stability
3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide Salt High Enhanced
3-Bromo-6-chloroimidazo[1,2-b]pyridazine Free base Low Moderate
Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate Ester derivative Organic solvents High

Key Insights :

  • Hydrobromide salts improve aqueous solubility, facilitating in vivo studies .
  • Ester derivatives (e.g., ethyl carboxylate) are tailored for solid-phase synthesis and storage .

Biological Activity

3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide (CAS No. 13526-66-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C₆H₃BrClN₃
Molecular Weight 220.45 g/mol
IUPAC Name 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
CAS Number 13526-66-4

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of various kinases, particularly in cancer therapy. For instance, studies have focused on its inhibitory effects on the FLT3 kinase, which is a critical target in acute myeloid leukemia (AML). The compound demonstrated varying degrees of potency against FLT3 mutations, with some derivatives showing nanomolar inhibitory activity .

Anticancer Activity

  • FLT3 Inhibition : In a study examining imidazo[1,2-b]pyridazine derivatives, the 3-bromo-6-chloro variant was assessed for its ability to inhibit FLT3-ITD and FLT3-D835Y mutations. Although initial results showed poor reactivity under certain conditions, modifications led to the identification of more potent derivatives with significant inhibitory effects .
  • Mechanistic Insights : The compound's mechanism involves binding to the ATP-binding site of FLT3, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival .

Other Biological Activities

Research into other biological activities has revealed potential antimicrobial properties. Compounds related to imidazo[1,2-b]pyridazine have been noted for their effectiveness against multidrug-resistant strains of bacteria and fungi .

Study 1: Inhibition of FLT3 in AML

A detailed investigation into the efficacy of various imidazo[1,2-b]pyridazine derivatives highlighted that modifications to the 3-bromo-6-chloro structure could enhance its potency against FLT3 mutations. The study reported IC50 values as low as 1 nM for certain derivatives .

Study 2: Antimicrobial Activity

Another study explored the antimicrobial potential of imidazo[1,2-b]pyridazine compounds. The minimum inhibitory concentration (MIC) was determined for several derivatives against various pathogens, demonstrating promising results in inhibiting bacterial growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed reactions. A representative protocol involves reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with amines (e.g., pyrrolidine, piperidine) in dimethyl sulfoxide (DMSO) at 100°C for 24 hours under inert conditions. Cesium fluoride (CsF) and benzyltriethylammonium chloride (BnNEt3Cl) are used as catalysts. Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and purified via flash chromatography (EtOAc/hexanes) to isolate the product .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization includes nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For example, in CDCl₃, the ¹H NMR spectrum shows distinct signals at δ 7.63 (d, J = 9.8 Hz) and δ 6.61 (d, J = 9.8 Hz) for aromatic protons. HRMS data (e.g., [M+H]⁺ calcd. 267.0245, found 267.0238) and IR peaks (e.g., 2965 cm⁻¹ for sp³ C-H) confirm molecular structure and functional groups .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer : The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation via hydrolysis or halogen exchange. Exposure to moisture or elevated temperatures can lead to decomposition, as indicated by its sensitivity to ambient conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for C-6 amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine?

  • Methodological Answer : Yield optimization involves adjusting reaction parameters:

  • Solvent : DMSO enhances nucleophilicity compared to DMA or pentan-1-ol.
  • Catalyst : BnNEt3Cl (10 mol%) improves reaction efficiency by stabilizing intermediates.
  • Temperature : Heating at 100°C for 24 hours ensures complete conversion.
  • Scale : Reactions scaled to 1.0 g maintain >80% yield under identical conditions .
    • Data Analysis : For example, using pyrrolidine as the amine, yields reached 81% at 100 mg scale and 79% at 1.0 g scale .

Q. What strategies address challenges in direct C2-arylation of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer : Direct arylation at C2 often fails due to steric hindrance. A two-step approach is recommended:

Bromination : Introduce a bromine substituent at C2 using N-bromosuccinimide (NBS) to form 2-bromo-3-(4-fluorophenyl)imidazo[1,2-b]pyridazine.

Suzuki Coupling : React with arylboronic acids (e.g., phenylboronic acid) under Pd catalysis to achieve diarylated products in >85% yield .

Q. How is this compound utilized in developing kinase inhibitors, such as hIRE1 autophosphorylation inhibitors?

  • Methodological Answer : The compound serves as a scaffold for synthesizing tricyclic inhibitors. For example, microwave-assisted reactions combine it with benzamide derivatives to create 4-(imidazo[1,2-b]pyridazin-3-yl)benzamides. These derivatives are screened via DELFIA assays to inhibit hIRE1 kinase activity, with IC₅₀ values optimized through structure-activity relationship (SAR) studies .

Q. What analytical techniques resolve contradictions in reaction outcomes during scale-up?

  • Methodological Answer : Discrepancies in yield or purity during scale-up are addressed using:

  • HPLC Analysis : Reverse-phase columns (e.g., Microsorb C18) with isocratic elution (10% MeOH/CH₂Cl₂) monitor product homogeneity (e.g., 100% peak area at 254 nm) .
  • Byproduct Identification : HRMS detects halogen-exchange byproducts (e.g., Br/Cl substitution), guiding purification adjustments .

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